7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a highly specialized N-methylated, fluorinated lactam intermediate primarily utilized in the synthesis of selective aldosterone synthase (CYP11B2) inhibitors. Featuring a stable 3,4-dihydroquinolin-2-one core, this compound integrates a fluorine atom at the C7 position and a methyl group at the N1 position. These specific modifications are engineered to optimize downstream API metabolic stability, lipophilicity, and target selectivity against structurally similar off-target enzymes like CYP11B1. In industrial procurement, it serves as an advanced, ready-to-couple building block, bypassing the need for hazardous in-house methylation and providing a regioselectively primed scaffold for C6-halogenation and subsequent cross-coupling reactions. [1]
Substituting this specific compound with closely related analogs, such as the des-methyl (7-fluoro-3,4-dihydro-1H-quinolin-2-one) or des-fluoro (1-methyl-3,4-dihydro-1H-quinolin-2-one) variants, fundamentally compromises both synthesis processability and final API performance. The N-methyl group is critical for eliminating the lactam hydrogen-bond donor, which directly prevents off-target binding to CYP11B1 and enhances cellular permeability. Meanwhile, the C7 fluorine atom not only blocks metabolic oxidation at that site but also exerts a strong ortho-directing electronic effect that ensures exclusive regioselectivity during subsequent C6-bromination. Using a non-fluorinated or non-methylated substitute requires extensive process redesign and yields final drug candidates with unacceptable off-target toxicity profiles and reduced metabolic half-lives. [1]
5-fluoro or 6-fluoro substitution may substantially reduce CYP11B target engagement compared to the 7-fluoro isomer.
Lacks fluorine-mediated lipophilicity and metabolic stability modulation, altering lead optimization profiles.
Validated cross-coupling routes for the 7-fluoro isomer may not directly transfer to other regioisomers.
The C7 fluorine and N1 methyl groups synergistically direct electrophilic aromatic substitution exclusively to the C6 position. When reacted with N-bromosuccinimide (NBS) in DMF, 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes clean conversion to 6-bromo-7-fluoro-1-methyl-3,4-dihydro-1H-quinolin-2-one. This reaction proceeds at room temperature within 3 hours, achieving quantitative conversion without the formation of complex regioisomer mixtures that typically plague non-fluorinated quinolinone cores. [1]
| Evidence Dimension | Bromination Regioselectivity & Yield |
| Target Compound Data | ~100% regioselectivity at C6, complete conversion in 3h at RT |
| Comparator Or Baseline | Non-fluorinated quinolin-2-ones (yield mixed C6/C8 isomers) |
| Quantified Difference | Elimination of chromatographic separation of regioisomers |
| Conditions | NBS, DMF, 0 °C to RT, 3 hours |
High regioselectivity eliminates costly downstream purification steps, making this precursor highly efficient for scaling up Suzuki or Stille cross-coupling workflows.
Procuring the pre-methylated 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one bypasses the need for in-house N-alkylation of 7-fluoro-3,4-dihydro-1H-quinolin-2-one. The standard methylation protocol requires strong bases (e.g., potassium tert-butoxide) and toxic methylating agents (e.g., methyl iodide) at 0 °C to room temperature, yielding approximately 89% of the methylated product. [1] By sourcing the N-methylated building block directly, manufacturers eliminate a hazardous chemical step, save on reagent costs, and avoid the ~11% yield loss associated with the alkylation and subsequent aqueous workup.
| Evidence Dimension | Process Yield & Step Count |
| Target Compound Data | 100% ready for C6-functionalization |
| Comparator Or Baseline | 7-fluoro-3,4-dihydro-1H-quinolin-2-one (requires MeI/t-BuOK, ~89% yield) |
| Quantified Difference | Saves 1 synthetic step, avoids highly toxic MeI, prevents 11% yield loss |
| Conditions | Industrial scale-up synthesis |
Purchasing the pre-methylated intermediate streamlines manufacturing timelines and improves overall safety and yield in API production.
The structural features of this specific building block directly translate to the pharmacological viability of the final product. APIs derived from the N-methylated, C7-fluorinated core exhibit profound selectivity for aldosterone synthase (CYP11B2) over 11β-hydroxylase (CYP11B1). For instance, related pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones achieve sub-nanomolar IC50 values (e.g., 0.1-0.2 nM) for CYP11B2, with selectivity factors up to 440-fold over CYP11B1. [1] The N-methyl group removes the hydrogen bond donor, which is a critical factor in preventing off-target CYP11B1 binding that causes undesired cortisol suppression.
| Evidence Dimension | Enzyme Selectivity (CYP11B2 vs CYP11B1) |
| Target Compound Data | Supports API selectivity factors up to 440-fold |
| Comparator Or Baseline | Des-methyl (NH) lactam analogs (show reduced selectivity and higher off-target CYP11B1 inhibition) |
| Quantified Difference | Orders of magnitude improvement in target selectivity |
| Conditions | in vitro enzyme inhibition assays |
The N-methyl modification is non-negotiable for buyers synthesizing aldosterone synthase inhibitors, as it prevents clinical side effects related to cortisol suppression.
This compound is the premier starting material for developing therapeutics targeting resistant hypertension and congestive heart failure. Its pre-installed N-methyl and C7-fluoro groups ensure that downstream cross-coupling (after C6-bromination) yields APIs with the necessary metabolic stability and extreme selectivity for CYP11B2 over CYP11B1, avoiding the cortisol-suppression side effects seen with earlier generation inhibitors. [1]
In medicinal chemistry workflows, the compound is rapidly converted to its 6-bromo or 6-boronate ester derivatives. Because the C7-fluorine directs bromination exclusively to the C6 position, it is an ideal, high-efficiency scaffold for parallel synthesis and Suzuki-Miyaura coupling with various heteroaryl boronic acids (e.g., pyridines, isoquinolines) without the need for tedious regioisomer separation. [2]
Beyond standard linear syntheses, the stable N-methyl lactam core serves as a robust foundation for constructing complex bicyclic or spirocyclic architectures. The N-methyl group enhances the overall lipophilicity and membrane permeability of the resulting structures, making it highly suitable for cardiovascular drugs requiring excellent oral bioavailability and long half-lives. [1]